molecular formula C21H20ClN7O B6447645 3-chloro-4-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridine CAS No. 2640976-21-0

3-chloro-4-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridine

Cat. No.: B6447645
CAS No.: 2640976-21-0
M. Wt: 421.9 g/mol
InChI Key: LAIWXEZWFBHVNU-UHFFFAOYSA-N
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Description

3-chloro-4-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridine is a useful research compound. Its molecular formula is C21H20ClN7O and its molecular weight is 421.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 421.1417860 g/mol and the complexity rating of the compound is 543. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity. This inhibition is achieved by the compound binding to the active site of CDK2, preventing it from interacting with its natural substrates . The exact nature of this interaction and the resulting changes in cellular processes are still under investigation.

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase. This results in the arrest of cell cycle progression, leading to the inhibition of cell proliferation

Result of Action

The compound’s action results in significant inhibition of cell proliferation. It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range . This suggests that the compound could have potential as a therapeutic agent in the treatment of certain types of cancer.

Properties

IUPAC Name

7-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-3-phenyltriazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN7O/c22-17-12-23-9-6-18(17)30-13-15-7-10-28(11-8-15)20-19-21(25-14-24-20)29(27-26-19)16-4-2-1-3-5-16/h1-6,9,12,14-15H,7-8,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAIWXEZWFBHVNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC=NC4=C3N=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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